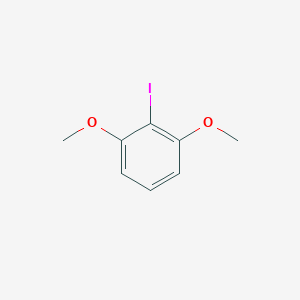

2-Iodo-1,3-dimethoxybenzene

Overview

Description

2-Iodo-1,3-dimethoxybenzene, also known as 2-iodo-m-xylene, is an organic compound belonging to the family of aromatic hydrocarbons. It is a colorless solid that is used in organic synthesis, in the manufacture of pharmaceuticals, and as a reagent in laboratory experiments. It has a wide range of applications in a variety of scientific fields, including medicinal chemistry, analytical chemistry, biochemistry, and materials science.

Scientific Research Applications

1. In Guest-Induced Assembly for Heterodimeric Capsules

2-Iodo-1,3-dimethoxybenzene has been studied for its role in the guest-induced assembly of heterodimeric capsules. It's found that certain halogenated and methoxy-substituted benzene compounds, like 1-iodo-4-methoxybenzene, can induce the formation of guest-encapsulating heterodimeric capsules through interactions like CH-halogen and CH-pi interactions. This is significant for the encapsulation and orientation of molecules within these structures, as seen in the study by (Kobayashi et al., 2003).

2. In the Study of Molecular Structure and Conformational Properties

The molecular structure and conformational properties of related compounds like 1,3-dimethoxybenzene (1,3-DMB) have been extensively studied. Investigations using methods like gas-phase electron diffraction and quantum chemical calculations provide insights into the stable planar conformers of these molecules. This research, exemplified by (Dorofeeva et al., 2010), is crucial for understanding the molecular behavior and potential applications of such compounds.

3. In Catalytic Cycles and Oxidative Processes

Compounds like 1-iodo-4-methoxybenzene, closely related to this compound, have been employed in palladium-catalyzed oxidative processes. They function as oxidants to mediate dehydrogenative homocoupling and minimize cross-coupling, as outlined in the research by (Guo et al., 2017). Understanding these processes is vital for advancing synthetic chemistry techniques.

4. In the Synthesis of Weinreb Amides

The study conducted by (Takács et al., 2010) reveals the use of iodoarenes, including compounds similar to this compound, in the palladium-catalyzed aminocarbonylation. This process leads to the synthesis of Weinreb amides in high yields, showcasing the compound's significance in complex chemical syntheses.

5. In Electrochemical Applications

Compounds like 1,4‐Dimethoxybenzene derivatives, closely related to this compound, are chosen as catholytes in non-aqueous redox flow batteries due to their high open-circuit potentials and excellent electrochemical reversibility. The study by (Zhang et al., 2017) highlights the improvements in chemical stability through structural modifications, crucial for the development of efficient energy storage systems.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that iodinated aromatic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 2-Iodo-1,3-dimethoxybenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

It is known that the compound is solid at room temperature . The compound’s lipophilicity (Log Po/w) is 2.39, which suggests it may have good membrane permeability . The compound is also predicted to have high gastrointestinal absorption and is considered to be BBB permeant .

Result of Action

The compound’s interaction with its targets via electrophilic aromatic substitution could potentially lead to changes in cellular function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by exposure to light or high temperatures .

properties

IUPAC Name |

2-iodo-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYZALIKRBYPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464477 | |

| Record name | 2-iodo-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16932-44-8 | |

| Record name | 2-iodo-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1,3-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)

![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)

![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)